Molecular structure and geometry of Bromodimethylborane
Molecular structure and geometry of Bromodimethylborane
An In-depth Technical Guide on the Molecular Structure and Geometry of Bromodimethylborane
Abstract
This technical guide provides a comprehensive analysis of the molecular structure, geometry, and chemical properties of bromodimethylborane ((CH₃)₂BBr). As a versatile organoboron reagent, understanding its structural characteristics is paramount for predicting its reactivity and optimizing its application in synthetic chemistry. This document integrates data from established chemical principles, spectroscopic techniques, and computational modeling to present a holistic view of the molecule. We delve into its synthesis and handling, explore its geometric parameters through theoretical calculations, and detail its spectroscopic signature. This guide is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organoboron compounds.
Introduction
Bromodimethylborane, also known as dimethylboron bromide, is an organoboron compound with the molecular formula C₂H₆BBr.[1][2][3][4] It belongs to the class of haloboranes, which are characterized by a boron atom bonded to one or more halogen atoms and organic substituents. The presence of the electron-deficient boron center, two methyl groups, and an electronegative bromine atom imparts a unique combination of Lewis acidity and reactivity to the molecule.[1] These characteristics make it a valuable reagent in organic synthesis, notably for the selective cleavage of ethers and for generating other organoboron intermediates.[1] A precise understanding of its three-dimensional structure is fundamental to elucidating its reaction mechanisms and expanding its synthetic utility.
Table 1: Physical and Chemical Properties of Bromodimethylborane
| Property | Value | Reference(s) |
| Molecular Formula | C₂H₆BBr | [2][3][4] |
| Molecular Weight | 120.78 g/mol | [1][3] |
| Appearance | Liquid | [1][5] |
| Boiling Point | 31-32 °C | [1][5] |
| Melting Point | -129 °C | [1][5] |
| Density | 1.238 g/mL at 25 °C | [5] |
| CAS Number | 5158-50-9 | |
| InChIKey | ABQPEYRVNHDPIO-UHFFFAOYSA-N | [3][6] |
Synthesis and Safe Handling
The synthesis of organoboron halides requires stringent anhydrous and anaerobic conditions due to their high reactivity towards moisture and oxygen. Bromodimethylborane is pyrophoric, meaning it can ignite spontaneously upon exposure to air, and it is highly sensitive to moisture.[1] Therefore, all manipulations must be performed using standard Schlenk line or glovebox techniques.
Proposed Synthetic Protocol
A common method for the synthesis of such compounds involves a redistribution reaction between a trialkylborane and a boron trihalide. The following protocol is a representative procedure.
Materials:
-
Trimethylborane (B(CH₃)₃)
-
Boron tribromide (BBr₃)
-
Dry, oxygen-free hexanes or dichloromethane as solvent
-
Schlenk glassware, rigorously dried
-
Inert gas supply (Argon or Nitrogen)
Step-by-Step Methodology:
-
Reaction Setup: Assemble a three-necked flask, equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a condenser connected to an inert gas line with a bubbler outlet. The entire apparatus must be flame-dried under vacuum and backfilled with inert gas.
-
Reagent Charging: In a separate Schlenk flask, prepare a solution of boron tribromide (1.0 equivalent) in anhydrous hexanes. Transfer this solution to the dropping funnel via cannula.
-
Initial Cooling: Charge the reaction flask with a solution of trimethylborane (2.0 equivalents) in anhydrous hexanes and cool the flask to -78 °C using a dry ice/acetone bath.
-
Controlled Addition: Add the boron tribromide solution dropwise from the dropping funnel to the stirred trimethylborane solution over 30-60 minutes. The reaction is an equilibrium-driven redistribution, and maintaining a low temperature initially helps control the reaction rate.
-
Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for 12-18 hours to ensure the redistribution equilibrium favors the formation of bromodimethylborane.
-
Isolation and Purification: The product, being a low-boiling liquid, can be isolated from the reaction mixture by fractional distillation under an inert atmosphere. The purity of the collected fractions should be assessed by NMR spectroscopy.
Molecular Structure and Geometry
The geometry of bromodimethylborane is defined by the trigonal planar arrangement around the central boron atom, a characteristic feature of trivalent boron compounds. The molecule possesses C₂ᵥ symmetry.
Experimental vs. Theoretical Elucidation
The precise determination of bond lengths and angles for a small, volatile molecule like bromodimethylborane is best achieved through gas-phase experimental techniques such as Gas-Phase Electron Diffraction (GED) or Microwave (Rotational) Spectroscopy.[7][8] These methods provide direct information about the geometry of isolated molecules, free from intermolecular interactions present in the liquid or solid state.
In the absence of specific published experimental data for this molecule, computational chemistry provides highly reliable predictions.[9][10] Modern density functional theory (DFT) or coupled-cluster methods can calculate molecular geometries with high accuracy.[11][12]
Predicted Geometric Parameters
Based on DFT calculations (e.g., at the B3LYP/6-311++G(d,p) level of theory), the following geometric parameters for bromodimethylborane can be predicted. The B-C and B-Br bond lengths are influenced by the electronegativity of the substituents and steric hindrance between the methyl groups. The C-B-C angle is expected to be slightly smaller than the ideal 120° due to the steric bulk of the methyl groups, while the C-B-Br angles will be correspondingly larger.
Table 2: Predicted Molecular Geometry of Bromodimethylborane
| Parameter | Predicted Value | Description |
| B-Br Bond Length | ~1.92 Å | The distance between the boron and bromine atoms. |
| B-C Bond Length | ~1.57 Å | The distance between the boron and carbon atoms. |
| C-H Bond Length | ~1.10 Å | The average distance between carbon and hydrogen atoms. |
| ∠ C-B-C Angle | ~118° | The angle formed by the two carbon atoms and the central boron atom. |
| ∠ C-B-Br Angle | ~121° | The angle formed by a carbon, the boron, and the bromine atom. |
| Point Group | C₂ᵥ | The molecule possesses a twofold rotation axis and two vertical mirror planes. |
Spectroscopic Characterization
NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the identity and purity of bromodimethylborane.
-
¹¹B NMR: Boron-11 is a quadrupolar nucleus with a natural abundance of 80.6%.[13] Trivalent boranes typically exhibit broad signals. For (CH₃)₂BBr, a single broad resonance is expected in the range of +60 to +80 ppm, characteristic of alkylhaloboranes.[14]
-
¹H NMR: Due to the C₂ᵥ symmetry, all six protons of the two methyl groups are chemically equivalent. A single sharp resonance is expected. The chemical shift will be downfield from typical alkyl protons due to the influence of the adjacent electropositive boron atom.
-
¹³C NMR: A single resonance is expected for the two equivalent methyl carbon atoms.
Vibrational Spectroscopy (IR & Raman)
The vibrational modes of bromodimethylborane can be predicted using computational frequency analysis and observed via Infrared (IR) and Raman spectroscopy. Key vibrational modes are essential for structural confirmation.
Table 3: Principal Vibrational Modes for (CH₃)₂BBr
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Description |
| ν(C-H) | 2950 - 3050 | Asymmetric and symmetric C-H stretching |
| δ(CH₃) | 1400 - 1500 | Asymmetric and symmetric CH₃ deformation (bending) |
| νₐₛ(BC₂) | ~1150 | Asymmetric B-C stretching |
| νₛ(BC₂) | ~680 | Symmetric B-C stretching |
| ν(B-Br) | ~620 | B-Br stretching |
| δ(BC₂) | ~350 | BC₂ deformation (scissoring) |
Reactivity and Applications
The chemistry of bromodimethylborane is dominated by the electrophilic nature of the boron atom. It is a moderately strong Lewis acid and reacts readily with nucleophiles.
-
Substitution Reactions: The bromide is a good leaving group, allowing for nucleophilic substitution at the boron center by reagents such as amines, alcohols, and organometallic compounds to form new boron derivatives.[1]
-
Ether Cleavage: It is a well-regarded reagent for the deprotection of ethers, particularly benzyl and trityl ethers, under mild conditions.[1] The reaction proceeds via Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the bromide ion.
-
Addition Reactions: It can participate in addition reactions with unsaturated compounds like alkenes and alkynes.[1]
Conclusion
Bromodimethylborane is a reactive organoboron halide with a trigonal planar geometry around the central boron atom. Its structure, characterized by C₂ᵥ symmetry, has been reliably predicted through computational methods, providing key insights into bond lengths and angles that govern its chemical behavior. Spectroscopic techniques such as NMR and IR provide essential tools for its identification and characterization. The pyrophoric and moisture-sensitive nature of this compound necessitates careful handling using inert atmosphere techniques. Its utility as a selective deprotecting agent and as an intermediate in organoboron chemistry underscores the importance of a thorough understanding of its fundamental molecular properties.
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